molecular formula C8H10N2 B6210263 2-ethynyl-1-(propan-2-yl)-1H-imidazole CAS No. 1894124-34-5

2-ethynyl-1-(propan-2-yl)-1H-imidazole

Cat. No. B6210263
CAS RN: 1894124-34-5
M. Wt: 134.2
InChI Key:
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Description

2-Ethynyl-1-(propan-2-yl)-1H-imidazole (EIPI) is an organic compound belonging to the imidazole family. It is an important intermediate in the production of a variety of pharmaceuticals, agrochemicals, and specialty chemicals. EIPI has been the subject of a number of scientific studies due to its potential applications in the medical field, as well as its use in the synthesis of other compounds.

Scientific Research Applications

2-ethynyl-1-(propan-2-yl)-1H-imidazole has been studied for its potential applications in the medical field. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a promising candidate for the treatment of a variety of diseases. Additionally, 2-ethynyl-1-(propan-2-yl)-1H-imidazole has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 2-ethynyl-1-(propan-2-yl)-1H-imidazole has been studied for its potential use in the development of new drugs, as it has been found to have a number of pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-ethynyl-1-(propan-2-yl)-1H-imidazole is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory process. Additionally, 2-ethynyl-1-(propan-2-yl)-1H-imidazole has been found to bind to certain receptors on the surface of cells, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
2-ethynyl-1-(propan-2-yl)-1H-imidazole has been found to have a number of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which can be beneficial in the treatment of certain inflammatory diseases. Additionally, 2-ethynyl-1-(propan-2-yl)-1H-imidazole has been found to possess anti-bacterial and anti-fungal properties, making it a potential candidate for the treatment of a variety of infectious diseases. Additionally, 2-ethynyl-1-(propan-2-yl)-1H-imidazole has been found to possess anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-ethynyl-1-(propan-2-yl)-1H-imidazole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easily synthesized using a two-step process. Additionally, it has been found to possess a number of pharmacological properties, making it a promising candidate for the development of new drugs. However, there are some limitations to the use of 2-ethynyl-1-(propan-2-yl)-1H-imidazole in laboratory experiments. It has been found to be toxic at high doses, and it can be difficult to obtain pure samples of the compound. Additionally, the exact mechanism of action of 2-ethynyl-1-(propan-2-yl)-1H-imidazole is not yet fully understood, making it difficult to study its effects in laboratory experiments.

Future Directions

The potential applications of 2-ethynyl-1-(propan-2-yl)-1H-imidazole are still being explored. Further research is needed to fully understand the exact mechanism of action of 2-ethynyl-1-(propan-2-yl)-1H-imidazole, as well as to identify potential therapeutic uses for the compound. Additionally, further research is needed to identify potential drug delivery systems for 2-ethynyl-1-(propan-2-yl)-1H-imidazole, as well as to identify potential drug combinations that may be more effective than 2-ethynyl-1-(propan-2-yl)-1H-imidazole alone. Additionally, further research is needed to identify potential side effects of 2-ethynyl-1-(propan-2-yl)-1H-imidazole, as well as to identify potential methods of reducing the toxicity of the compound. Finally, further research is needed to identify potential methods of synthesizing 2-ethynyl-1-(propan-2-yl)-1H-imidazole more efficiently and cost-effectively.

Synthesis Methods

2-ethynyl-1-(propan-2-yl)-1H-imidazole can be synthesized from ethyl propionate or ethyl acetate through a two-step process. In the first step, ethyl propionate is reacted with hydrazine and sulfuric acid to form ethyl propionyl hydrazine. This is then reacted with acetic anhydride in the presence of a base, such as sodium hydroxide, to form 2-ethynyl-1-(propan-2-yl)-1H-imidazole. This method has been widely used in the production of 2-ethynyl-1-(propan-2-yl)-1H-imidazole, and has been shown to be an efficient and cost-effective synthesis route.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethynyl-1-(propan-2-yl)-1H-imidazole involves the reaction of 2-bromo-1-(propan-2-yl)-1H-imidazole with sodium ethynide.", "Starting Materials": [ "2-bromo-1-(propan-2-yl)-1H-imidazole", "Sodium ethynide" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-(propan-2-yl)-1H-imidazole in dry tetrahydrofuran (THF).", "Step 2: Add sodium ethynide to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system." ] }

CAS RN

1894124-34-5

Product Name

2-ethynyl-1-(propan-2-yl)-1H-imidazole

Molecular Formula

C8H10N2

Molecular Weight

134.2

Purity

95

Origin of Product

United States

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